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Abstract

Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine
kinases, is a critical mediator of T-cell receptor (TCR) signaling. Its role in the activation,
proliferation, and differentiation of T-cells has made it a compelling therapeutic target for T-cell
malignancies and autoimmune diseases. CTA056, a novel small molecule inhibitor, has
demonstrated high selectivity and potent inhibitory activity against Itk. This technical guide
provides a comprehensive overview of CTA056, including its mechanism of action, quantitative
inhibitory data, detailed experimental protocols for its characterization, and a review of the
relevant signaling pathways. This document is intended to serve as a valuable resource for
researchers and professionals in the fields of oncology, immunology, and drug development
who are interested in the therapeutic potential of targeting Itk with selective inhibitors like
CTA056.

Introduction to CTA056

CTAO056, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-
ylphenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, was identified through the screening of a
9600-compound combinatorial solution-phase library.[1][2] Subsequent molecular modeling and
structure-activity relationship (SAR) studies led to its optimization as a potent and selective
inhibitor of Itk.[1] CTA056 binds to the ATP-binding pocket of the Itk kinase domain, thereby
preventing the phosphorylation of its downstream substrates and disrupting the TCR signaling
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cascade.[1] This inhibitory action leads to the suppression of malignant T-cell growth and the
induction of apoptosis.[1][2]

Quantitative Data: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and
potential off-target effects. CTA056 has been profiled against a panel of kinases to determine
its inhibitory activity and selectivity. The half-maximal inhibitory concentration (IC50) values are
summarized in the table below.

Kinase IC50 (pM) Kinase Family

Itk 0.1 Tec

Btk 0.4 Tec

Etk 5 Tec

Src 1.2 Src

Yes >10 Src

Lyn >10 Src

AxI >10 Receptor Tyrosine Kinase
Mer >10 Receptor Tyrosine Kinase
EGFR >10 Receptor Tyrosine Kinase
Abl >10 Abl

Mkk1 >10 MAP Kinase Kinase
PDK1 >10 AGC Kinase

Akt >10 AGC Kinase

Data compiled from multiple sources.[1][3]

Mechanism of Action and Signaling Pathways
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Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex, a signaling
cascade is initiated that is crucial for T-cell activation. Itk plays a pivotal role in this pathway.

Itk Sighaling Pathway

The following diagram illustrates the central role of Itk in the TCR signaling cascade and the
mechanism of inhibition by CTA056.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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